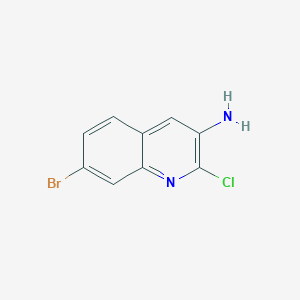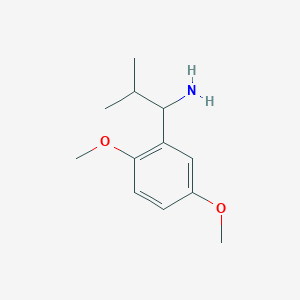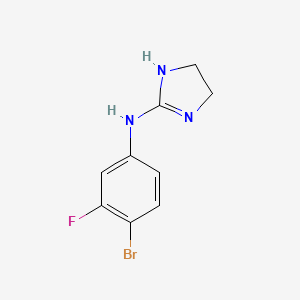
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a derivative of phenol, featuring an amino group and a hydroxyl group attached to a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves the reaction of phenol derivatives with epichlorohydrin, followed by aminolysis. One common method includes the reaction of phenol with epichlorohydrin to form glycidyl derivatives, which are then subjected to aminolysis using ammonia or amines to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Amino-2-hydroxypropyl)phenol hydrochloride
- 3-(2-Amino-3-hydroxypropyl)phenol
- 3-(2-Amino-3-hydroxypropyl)phenol sulfate
Uniqueness
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the propyl chain enhances its reactivity and potential for forming diverse chemical derivatives .
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
203.66 g/mol |
Nom IUPAC |
3-(2-amino-3-hydroxypropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H |
Clé InChI |
RQNMNAZABSAQGO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)CC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[8-hydroxy-8-(trifluoromethyl)bicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B13196741.png)
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)


![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)






